molecular formula C12H13NO3 B7455470 3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide

3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide

Cat. No. B7455470
M. Wt: 219.24 g/mol
InChI Key: UOYNTAYVPWQRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide, also known as MMBC, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. MMBC is a member of the benzofuran class of compounds and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.

Mechanism of Action

3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in a variety of physiological processes. Activation of these receptors by 3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide leads to a range of effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of inflammatory responses. It has also been shown to have analgesic effects in animal models of pain, and to reduce anxiety-like behaviors in rodents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide as a research tool is its potent and selective activity at the cannabinoid receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. However, there are also some limitations to its use, including potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are many potential future directions for research on 3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide and other synthetic cannabinoids, including further investigation of their therapeutic potential in a range of disease states, as well as the development of novel synthetic cannabinoids with improved selectivity and safety profiles. Additionally, research on the mechanisms of action of these compounds may lead to new insights into the role of the endocannabinoid system in health and disease.

Synthesis Methods

3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including traditional organic synthesis techniques and microwave-assisted synthesis. One common method involves the reaction of 2-methoxybenzaldehyde with methylamine to form 2-methoxy-N-methylbenzylamine, which is then reacted with 2-chloro-1-(4-methoxybenzyl)-1H-benzo[d]imidazole to form 3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide.

Scientific Research Applications

3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and anxiety. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(methoxymethyl)-N-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-12(14)11-9(7-15-2)8-5-3-4-6-10(8)16-11/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYNTAYVPWQRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=CC=CC=C2O1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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